molecular formula C10H8ClN5O2 B5789760 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

Cat. No. B5789760
M. Wt: 265.65 g/mol
InChI Key: UVOMLBOQNYUYTK-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide, also known as CBH, is a novel compound that has gained interest in scientific research due to its potential therapeutic applications. CBH belongs to the class of oxadiazole derivatives, which have been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide is not yet fully understood. However, studies have suggested that this compound exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been found to inhibit the activity of certain enzymes such as topoisomerase and histone deacetylase, which are involved in the growth and replication of cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound can reduce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell damage and death. This compound has also been found to inhibit the expression of certain genes involved in inflammation, which can contribute to the development of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide in lab experiments is its low toxicity. This compound has been found to be relatively non-toxic to normal cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research and development of 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide. One of the potential future directions is the optimization of the synthesis method to improve the yield and purity of the compound. Another future direction is the investigation of the potential of this compound as a combination therapy with other anticancer agents. Furthermore, the development of this compound analogs with improved solubility and selectivity can also be a potential future direction.

Synthesis Methods

The synthesis of 4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide involves the reaction of 2-chlorobenzaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder with a molecular weight of 343.8 g/mol.

Scientific Research Applications

4-amino-N'-(2-chlorobenzylidene)-1,2,5-oxadiazole-3-carbohydrazide has shown promising results in various scientific research applications. One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic activity against different cancer cell lines such as breast, prostate, and lung cancer. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway.

properties

IUPAC Name

4-amino-N-[(E)-(2-chlorophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN5O2/c11-7-4-2-1-3-6(7)5-13-14-10(17)8-9(12)16-18-15-8/h1-5H,(H2,12,16)(H,14,17)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOMLBOQNYUYTK-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=NON=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=NON=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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